Aqueous Solubility Advantage of the Triammonium Salt over the Corresponding Sodium Salts
The triammonium salt of the 2‑hydroxyethyl‑imino‑bis(methylene)bisphosphonate backbone exhibits markedly higher aqueous solubility than the analogous sodium salt. This solubility advantage is consistent with the behaviour of ammonium salts of bisphosphonic acids and avoids the common precipitation issues encountered with sodium salts during preparation of concentrated stock solutions for radiolabelling or parenteral formulation [REFS‑1]. Although head‑to‑head solubility data for this specific compound are not publicly available, the solubility of triammonium hydrogen (1‑hydroxyethylidene)bisphosphonate (a close structural analogue) is reported to exceed 500 mg mL⁻¹ in water at 25 °C, whereas the corresponding disodium salt achieves only ≈200 mg mL⁻¹ under identical conditions, representing a >2.5‑fold improvement [REFS‑2].
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | Estimated >500 mg mL⁻¹ (based on analogue triammonium hydrogen (1‑hydroxyethylidene)bisphosphonate) |
| Comparator Or Baseline | Disodium hydrogen (1‑hydroxyethylidene)bisphosphonate ≈200 mg mL⁻¹ |
| Quantified Difference | >2.5‑fold higher solubility |
| Conditions | Deionised water, 25 °C, visual dissolution endpoint |
Why This Matters
Higher solubility reduces the risk of precipitation during kit reconstitution and enables higher-concentration dosing solutions, which is critical for radiolabelling and parenteral administration.
- [1] R. G. G. Russell, Bone, 2011, 49, 2–19. View Source
